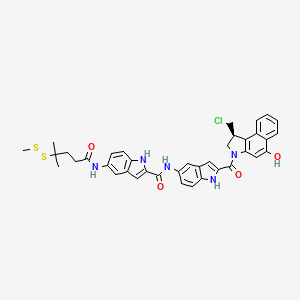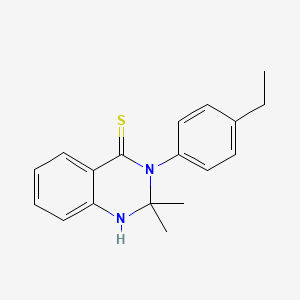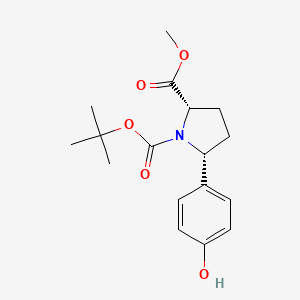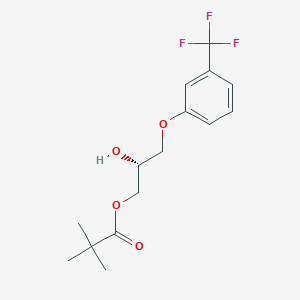![molecular formula C14H20ClN3O4 B11833112 N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is a chemical compound that belongs to the class of N-Boc-protected amines. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is characterized by the presence of a tert-butyl group, a chloropyrazine moiety, and a carbamate linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] typically involves the reaction of tert-butyl (3-chloropyrazin-2-yl)carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of N-Boc-protected compounds often employs scalable and sustainable methods. For instance, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the quantitative deprotection of the tert-butyl carbamate group under solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: Depending on the nucleophile, products can include substituted pyrazines with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, facilitating various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-protected aniline: Used in the synthesis of aromatic amines.
N-Boc-protected pyrrole: Employed in the synthesis of heterocyclic compounds.
Uniqueness
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is unique due to its chloropyrazine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other N-Boc-protected compounds.
Eigenschaften
Molekularformel |
C14H20ClN3O4 |
|---|---|
Molekulargewicht |
329.78 g/mol |
IUPAC-Name |
tert-butyl N-(3-chloropyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-9(15)16-7-8-17-10/h7-8H,1-6H3 |
InChI-Schlüssel |
DTJPYVDSXFZJDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=NC=CN=C1Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)
![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)

![[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)
![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)




![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)


